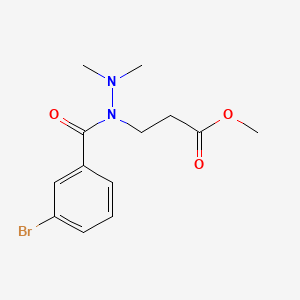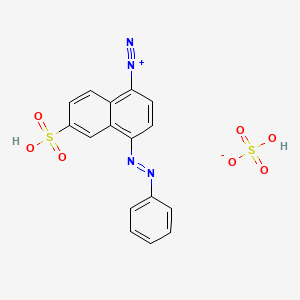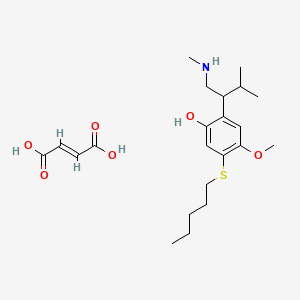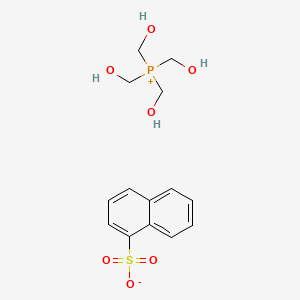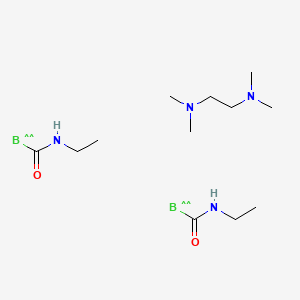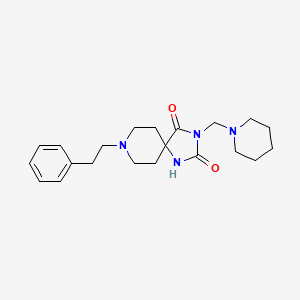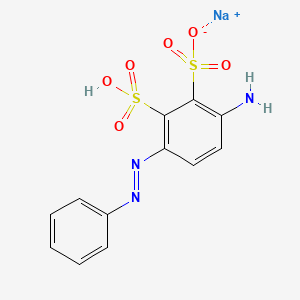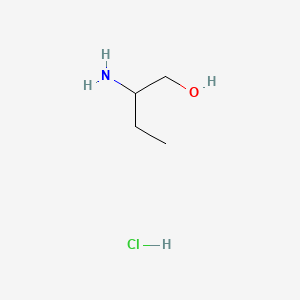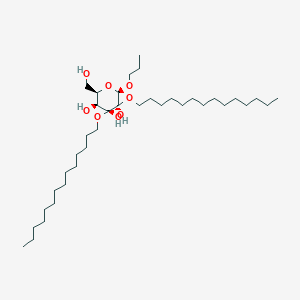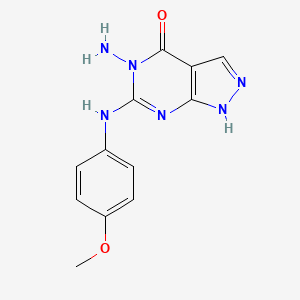![molecular formula C12H15CaCl3N2O2 B12753530 calcium;[(Z)-1-chlorobutylideneamino] N-methyl-N-phenylcarbamate;dichloride CAS No. 171199-30-7](/img/structure/B12753530.png)
calcium;[(Z)-1-chlorobutylideneamino] N-methyl-N-phenylcarbamate;dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium chloride, compd with N-(((methylphenylamino)carbonyl)oxy)butanimidoyl chloride is a complex chemical compound that combines the properties of calcium chloride with an organic moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of calcium chloride, compd. with N-(((methylphenylamino)carbonyl)oxy)butanimidoyl chloride typically involves the reaction of calcium chloride with N-(((methylphenylamino)carbonyl)oxy)butanimidoyl chloride. This reaction is carried out under controlled conditions to ensure the proper formation of the desired compound. The reaction conditions often include the use of solvents such as toluene and may require the presence of catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for efficiency and yield, potentially involving continuous flow systems to maintain consistent production rates .
Análisis De Reacciones Químicas
Types of Reactions
Calcium chloride, compd. with N-(((methylphenylamino)carbonyl)oxy)butanimidoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another.
Oxidation and Reduction Reactions: Depending on the reaction conditions, the compound can be oxidized or reduced to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, oxidizing agents, and reducing agents. The specific conditions will vary depending on the desired reaction and product .
Major Products Formed
The major products formed from reactions involving this compound will depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield different substituted derivatives, while oxidation or reduction reactions will produce oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
Calcium chloride, compd
Mecanismo De Acción
The mechanism of action of calcium chloride, compd. with N-(((methylphenylamino)carbonyl)oxy)butanimidoyl chloride involves its interaction with various molecular targets. The calcium ion (Ca2+) plays a crucial role in many biological processes, including signal transduction and enzyme activation . The organic moiety of the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Calcium chloride: A common salt used in various applications, including as a desiccant and in deicing.
N-(((methylphenylamino)carbonyl)oxy)butanimidoyl chloride: An organic compound that can be used in organic synthesis and as a reagent in chemical reactions.
Uniqueness
The uniqueness of calcium chloride, compd. with N-(((methylphenylamino)carbonyl)oxy)butanimidoyl chloride lies in its combination of calcium chloride with an organic moiety, providing a compound with both inorganic and organic properties. This dual nature allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes .
Propiedades
Número CAS |
171199-30-7 |
|---|---|
Fórmula molecular |
C12H15CaCl3N2O2 |
Peso molecular |
365.7 g/mol |
Nombre IUPAC |
calcium;[(Z)-1-chlorobutylideneamino] N-methyl-N-phenylcarbamate;dichloride |
InChI |
InChI=1S/C12H15ClN2O2.Ca.2ClH/c1-3-7-11(13)14-17-12(16)15(2)10-8-5-4-6-9-10;;;/h4-6,8-9H,3,7H2,1-2H3;;2*1H/q;+2;;/p-2/b14-11-;;; |
Clave InChI |
DIJKSDLRHKAWGK-MKQFFWQFSA-L |
SMILES isomérico |
CCC/C(=N/OC(=O)N(C)C1=CC=CC=C1)/Cl.[Cl-].[Cl-].[Ca+2] |
SMILES canónico |
CCCC(=NOC(=O)N(C)C1=CC=CC=C1)Cl.[Cl-].[Cl-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


